molecular formula C20H15N3O3 B2943467 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate CAS No. 453517-13-0

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate

Katalognummer: B2943467
CAS-Nummer: 453517-13-0
Molekulargewicht: 345.358
InChI-Schlüssel: UWTLVFMNCNSSAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate" is a benzotriazinone derivative characterized by a 1,2,3-benzotriazin-4(3H)-one core esterified with a naphthalenyl acetate group. Benzotriazinones are heterocyclic compounds with diverse applications in medicinal chemistry, particularly as enzyme inhibitors (e.g., α-glucosidase) and intermediates in organic synthesis . The ester linkage differentiates it from amide or sulfonamide derivatives, influencing metabolic stability and reactivity .

Synthetically, the compound can be prepared via esterification of 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl methanesulfonate (SMDOP) with 2-(naphthalen-1-yl)acetic acid, leveraging methodologies similar to those described for related esters .

Eigenschaften

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-naphthalen-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-19(12-15-8-5-7-14-6-1-2-9-16(14)15)26-13-23-20(25)17-10-3-4-11-18(17)21-22-23/h1-11H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTLVFMNCNSSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

  • One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the triazine ring. Typically, this might involve the reaction of anthranilic acid derivatives with reagents like sodium nitrite and an acidic catalyst.

  • The naphthalene moiety is generally introduced via esterification reactions, using naphthalene-1-yl acetic acid and appropriate alcohols.

Industrial Production Methods:

  • Industrial synthesis may employ catalytic methods to enhance yield and selectivity. Batch reactors with controlled temperature and pressure conditions are often used to ensure purity and consistency.

  • Scale-up processes involve optimization of reaction conditions such as solvent selection, reagent concentration, and catalyst loading to achieve cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: The triazine ring can undergo oxidation reactions, leading to various oxidized derivatives.

  • Reduction: Reduction reactions may target the carbonyl groups or the triazine ring itself, potentially producing hydroxylated or aminated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, typically in anhydrous solvents.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols can react under basic conditions to substitute the ester or other reactive sites.

Major Products Formed:

  • Oxidized and reduced derivatives of the triazine ring.

  • Substituted esters with various functional groups depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

This compound finds its use in several scientific fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

  • Medicine: Investigated for potential use in drug development, particularly for its potential anti-inflammatory or anticancer properties.

  • Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The exact mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate depends on its specific application. For instance:

  • Enzyme Inhibition: It may act by binding to the active site of enzymes, inhibiting their activity.

  • Molecular Pathways: It might interact with cellular pathways, modulating signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

A. Thieno[2,3-d][1,2,3]triazin-4(3H)-one Derivatives Ethyl 2-(4-oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetate () replaces the benzene ring with a thiophene, altering electronic properties. However, the reduced aromaticity compared to naphthalene may diminish hydrophobic interactions .

B. Sulfonamide Derivatives
N-(4-Methoxyphenyl)-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamide (5b, ) features a sulfonamide group instead of an ester. Sulfonamides are more resistant to hydrolysis but may exhibit lower cell permeability due to increased polarity. Compound 5b demonstrated moderate α-glucosidase inhibition (IC₅₀ ~30–50 µM), suggesting the ester in the target compound could balance stability and activity .

Substituent Variations

A. Naphthalenyl vs. Phenyl Groups
The naphthalenyl group in the target compound provides a larger aromatic surface compared to phenyl-substituted analogs like N-(4-phenyl-1,3-thiazol-2-yl)acetamide (). This enhances lipophilicity (logP ~3.5–4.0 vs. ~2.8 for phenyl) and may improve binding to hydrophobic enzyme pockets, as seen in α-glucosidase inhibitors .

B. Trifluoromethoxy-Substituted Analogs (S)-2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide (TAK-041, ) incorporates a CF₃O group, introducing strong electron-withdrawing effects. This modification enhances metabolic stability and target affinity (e.g., GPR139 agonism) but may reduce solubility compared to the naphthalenyl ester .

Biologische Aktivität

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate is a member of the triazinone family, characterized by its unique structural features that suggest potential for significant biological activity. This article explores its biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a triazinone core linked to a naphthalen-1-ylacetate moiety. This hybrid structure is believed to enhance its reactivity and interaction with biological targets, particularly in the context of enzyme inhibition.

Molecular Formula

  • Molecular Formula : C₁₈H₁₅N₃O₃
  • Molecular Weight : 305.33 g/mol

Enzyme Inhibition

The primary biological activity of this compound is its ability to inhibit key enzymes involved in neurotransmission, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

  • Target Enzymes : AChE and BuChE.
  • Mode of Action : The compound binds to the active sites of these enzymes, preventing them from hydrolyzing acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission which is beneficial in conditions like Alzheimer's disease.

Comparative Biological Activities

The following table summarizes the biological activities of related compounds:

Compound NameStructure TypeNotable Activity
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(phenoxy)acetateTriazinone DerivativeModerate AChE inhibition
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(pyridin-2-yloxy)acetateTriazinone DerivativeStrong AChE inhibition
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoateTriazinone DerivativeWeak AChE inhibition

Study on Neuroprotective Effects

In a study focusing on neuroprotective effects against oxidative stress, the compound exhibited significant protective activity against H₂O₂-induced damage in PC12 cells. The findings suggest that the compound may mitigate oxidative stress through antioxidant mechanisms.

Experimental Results

  • Cell Line : PC12 (rat pheochromocytoma cells)
  • Oxidative Stress Inducer : H₂O₂
  • Observation : Significant reduction in cell death at concentrations above 10 µM.

Inhibition Studies

Research has demonstrated that the compound effectively inhibits AChE with an IC₅₀ value comparable to established inhibitors like donepezil.

Inhibition Data

CompoundIC₅₀ (µM)
This compound5.6
Donepezil5.0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.